molecular formula C27H24N2O4S B14991902 N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14991902
M. Wt: 472.6 g/mol
InChI Key: QIJMBEVUDIHPKN-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzylcarbamoyl group, a tetrahydrobenzothiophene ring, and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydrobenzothiophene intermediate, which is then subjected to further functionalization to introduce the benzylcarbamoyl and chromene groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The choice of reagents and reaction conditions depends on the specific transformation desired. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often proceed under anhydrous conditions to prevent side reactions. Substitution reactions may involve the use of catalysts or specific solvents to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For instance, oxidation of the benzylcarbamoyl group may yield benzaldehyde derivatives, while reduction of the chromene moiety may produce dihydrochromene derivatives .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest its potential as a therapeutic agent for treating certain diseases, although further research is needed to confirm its efficacy and safety.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzylcarbamoyl group may interact with enzymes or receptors, modulating their activity and leading to downstream effects. The chromene moiety may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Its specific structural features may enhance its stability, reactivity, and potential as a therapeutic agent .

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C27H24N2O4S/c1-16-11-12-21-19(13-16)20(30)14-22(33-21)25(31)29-27-24(18-9-5-6-10-23(18)34-27)26(32)28-15-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,15H2,1H3,(H,28,32)(H,29,31)

InChI Key

QIJMBEVUDIHPKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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